(2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile
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Overview
Description
(2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile is an organic compound that features a benzenesulfonyl group and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.
Formation of the Prop-2-enenitrile Backbone: The prop-2-enenitrile backbone can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzenesulfonyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The benzodioxole and benzenesulfonyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: Products may include primary amines.
Substitution: Products will vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Industry
Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile: Similar structure but lacks the benzodioxole moiety.
(2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)acrylonitrile: Similar structure but with different substituents on the prop-2-enenitrile backbone.
Uniqueness
The presence of both the benzenesulfonyl and benzodioxole groups in (2E)-2-(benzenesulfonyl)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enenitrile makes it unique, potentially offering a combination of properties not found in other compounds.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c17-10-14(22(18,19)13-4-2-1-3-5-13)8-12-6-7-15-16(9-12)21-11-20-15/h1-9H,11H2/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWWVMVGGXJMBU-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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